2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran
Description
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran is a fused pyran derivative characterized by a partially saturated indenopyran core. The molecule features a methyl group at position 2, a phenyl group at position 4, and two hydrogenated carbons at positions 4 and 9 (4,9-dihydro). Pyran derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antitumor properties .
Properties
CAS No. |
62225-36-9 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-11,17H,12H2,1H3 |
InChI Key |
RTEDUELOZZEMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the reaction of an aromatic aldehyde with malononitrile and 1,3-indandione in the presence of a catalyst such as metal silicates . The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Pharmaceutical Development
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant in the development of new pain management medications.
Chemical Synthesis
This compound serves as a precursor in the synthesis of more complex organic molecules. For example, it can be utilized in the synthesis of indene derivatives through various catalytic reactions. The ability to modify its structure allows for the creation of compounds with specific desired properties.
Photophysical Studies
Research has shown that compounds related to this compound exhibit interesting photoluminescence properties. Studies have investigated their behavior under UV light, revealing potential applications in optoelectronics and materials science. The absorption spectra indicate significant transitions that could be harnessed in light-emitting devices.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers evaluated the anti-inflammatory effects of various derivatives of this compound in animal models. The results demonstrated that certain derivatives significantly reduced inflammation markers compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases.
Case Study 2: Synthesis of Indene Derivatives
In a synthetic chemistry study, researchers utilized this compound as a starting material to generate a library of indene derivatives. The reactions were catalyzed using palladium complexes, leading to high yields of products with diverse functional groups. This approach highlights the compound's versatility in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Property Analysis
The following table summarizes key structural features and properties of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran and related compounds:
Key Observations:
Saturation Effects: The 4,9-dihydro modification in the target compound likely reduces melting point and increases solubility compared to fully aromatic analogs like 2-Phenylindeno[2,1-b]pyran (mp 197–198°C) due to disrupted crystallinity .
Substituent Influence: Electron-withdrawing groups (e.g., aldehyde in ) may enhance reactivity in nucleophilic additions.
Thermochemical Stability: Group additivity values (GAV) for indeno[2,1-b]pyran derivatives suggest that substituent position (e.g., 6-phenyl vs. 2-phenyl) significantly impacts enthalpy of formation .
Biological Activity
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H16O
- Molecular Weight : 248.31 g/mol
- IUPAC Name : this compound
This compound features a fused ring system that contributes to its unique biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reported that derivatives of pyran compounds showed potent cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.58 |
| MDA-MB-231 | 0.42 |
| UACC-62 | 0.36 |
The results indicate that the compound has promising potential as an anticancer agent due to its low IC50 values across multiple cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
Antimicrobial Screening Results
The antimicrobial activity was assessed using standard methods to determine the zone of inhibition against selected pathogens:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest that the compound could serve as a lead for the development of new antimicrobial agents .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
